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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin chlorohydrin is a chlorinated sesquiterpene lactone derived from enhydrin, a natural
product found in plants of the Asteraceae family, notably Enhydra fluctuans and Smallanthus
sonchifolius (yacon). The introduction of a chlorohydrin functionality to the enhydrin scaffold
can significantly alter its chemical and biological properties, making it a molecule of interest for
further investigation in drug discovery and development. This technical guide provides a
comprehensive overview of the available spectroscopic data for enhydrin chlorohydrin and
related chlorinated derivatives, along with the experimental protocols for its formation and
characterization.

Spectroscopic Data

The spectroscopic data for enhydrin chlorohydrin and its closely related analogues, 8-
deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin and 8-deepoxyangeloyl-8-
[2-chloromethyl-2-hydroxyacryloyl] enhydrin, have been primarily elucidated through Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The *H NMR data provides information on the chemical environment and
connectivity of hydrogen atoms, while 13C NMR reveals the carbon framework of the molecule.

While a complete dataset specifically for a simple "enhydrin chlorohydrin” is not readily
available in the cited literature, detailed *H NMR data has been reported for two closely related
chlorine-containing melampolides isolated from Enhydra fluctuans. These compounds
represent derivatives of enhydrin where the ester side chain has been modified to include a
chlorohydrin moiety. The identification of what is referred to as "enhydrin chlorohydrin® in
some studies likely corresponds to one of these or a similar structure, identified by comparison
to this foundational data.[1]

Table 1: *H NMR Spectroscopic Data of Enhydrin Chlorohydrin Derivatives[1]
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Chemical Shift (8, ppm) in
CDCIs for 8-

Chemical Shift (8, ppm) in
CDCIs for 8-

Proton deepoxyangeloyl-8-[3- deepoxyangeloyl-8-[2-
chloro-2-hydroxy-2- chloromethyl-2-
methylbutyroyl] enhydrin hydroxyacryloyl] enhydrin

H-1 5.35 (d) 5.33 (d)

H-2 2.81 (m) 2.80 (m)

H-3 2.45 (m) 2.44 (m)

H-5 3.20 (m) 3.18 (m)

H-6 5.10 (t) 5.08 (t)

H-7 3.05 (m) 3.04 (m)

H-9 5.87 (d) 5.85 (d)

H-13a 5.83 (d) 5.91 (d)

H-13b 6.25 (d) 6.28 (d)

H-14 1.80 (s) 1.78 (s)

H-15 1.25 (s) 1.24 (s)

OAC 2.05 (s) 2.04 (s)

H-3' 3.90 (s)

H-4 1.48 (s)

H-5' 4.20 (d)

H-5' 4.35 (d)

OH 3.50 (br s) 3.60 (br s)

Note: The numbering of the protons in the side chain (indicated by ') may vary based on the

specific derivative.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of a molecule. For chlorinated compounds, the isotopic pattern of chlorine (3°Cl and 3’Cl

in an approximate 3:1 ratio) is a key diagnostic feature.

The mass spectra of the chlorinated enhydrin derivatives show characteristic fragment ions
resulting from the loss of the acyloxy side chains and other neutral losses.[1]

Table 2: Mass Spectrometry Data of Enhydrin Chlorohydrin Derivatives[1]

Molecular lon (M*) or

Compound Key Fragment lons (m/z)
Adduct <
8-deepoxyangeloyl-8-[3- o Fragments corresponding to
Not explicitly stated, but
chloro-2-hydroxy-2- T ) the loss of the chloro-hydroxy-
_ fragmentation is described. , , _
methylbutyroyl] enhydrin isobutyrate side chain.
Fragments corresponding to
8-deepoxyangeloyl-8-[2- o
Not explicitly stated, but the loss of the chloro-
chloromethyl-2- o ) )
fragmentation is described. hydroxymethyl-acrylate side

hydroxyacryloyl] enhydrin )
chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

The IR spectra of the chlorinated enhydrin derivatives show characteristic absorption bands for
hydroxyl, carbonyl (from the lactone and ester groups), and carbon-carbon double bonds.[1]

Table 3: Infrared (IR) Spectroscopic Data of Enhydrin Chlorohydrin Derivatives|1]
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Wavenumber (cm~*) for 8- Wavenumber (cm~*) for 8-
. deepoxyangeloyl-8-[3- deepoxyangeloyl-8-[2-
Functional Group
chloro-2-hydroxy-2- chloromethyl-2-

methylbutyroyl] enhydrin hydroxyacryloyl] enhydrin

Hydroxyl (-OH) 3450 3460
y-Lactone Carbonyl (C=0) 1768 1770
Ester Carbonyl (C=0) 1738, 1711 1735, 1710
Alkene (C=C) 1657, 1630 1660, 1635

Experimental Protocols
Formation of Enhydrin Chlorohydrin

Enhydrin chlorohydrin can be formed as a degradation product of enhydrin under acidic
conditions in the presence of a chloride source. The following protocol is based on the
methodology described for the acid-catalyzed hydrolysis of enhydrin.

Protocol for the Formation of Enhydrin Chlorohydrin from Enhydrin:
» Dissolution: Dissolve 100 mg of pure enhydrin in 100 mL of 70% methanol.

 Acidification: Adjust the pH of the solution to 4 with 1 N hydrochloric acid. The hydrochloric
acid serves as both the catalyst and the chloride source for the formation of the chlorohydrin.

e Reaction: Reflux the solution for 24 hours. The progress of the reaction can be monitored by
High-Performance Liquid Chromatography (HPLC).

o Work-up: After the reaction is complete (e.g., after 80% of the enhydrin has been consumed),
evaporate the solution in vacuo to dryness.

 Purification: The resulting residue, containing enhydrin chlorohydrin along with other
degradation products, can be purified by semi-preparative HPLC. A C18 column with a
mobile phase of 60% methanol is a suitable condition for separation.

Spectroscopic Analysis
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The following are general protocols for the spectroscopic analysis of sesquiterpene lactones,
as would have been applied for the characterization of enhydrin chlorohydrin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5
mL of a suitable deuterated solvent (e.g., CDCIs).

¢ Instrumentation: Record *H and 3C NMR spectra on a high-field NMR spectrometer (e.qg.,
400 MHz or higher).

o Data Acquisition: Acquire standard 1D spectra for *H and 13C. For complete structural
elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) should be performed.

Mass Spectrometry (MS):

e Instrumentation: Utilize a mass spectrometer, for example, with an Electron lonization (EI) or
Electrospray lonization (ESI) source.

o Sample Introduction: Introduce the sample directly or via a chromatographic system like Gas
Chromatography (GC) or Liquid Chromatography (LC).

» Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-1000).
For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer
can be used to determine the exact mass and molecular formula.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with KBr powder
and pressing it into a disk.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~2.

Visualizations

The following diagrams illustrate the logical workflow for the formation and analysis of

enhydrin chlorohydrin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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